molecular formula C9H11BN2O5 B1418644 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid CAS No. 871332-79-5

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Cat. No. B1418644
M. Wt: 238.01 g/mol
InChI Key: FWBAGEDRZQWROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylboronic acids are a class of compounds that contain a phenyl group (C6H5-) and two hydroxyl groups attached to boron . They are commonly used in organic synthesis . The compound “3-(Ethylcarbamoyl)-5-nitrophenylboronic acid” would likely have similar properties, with additional functional groups attached to the phenyl ring.


Molecular Structure Analysis

Phenylboronic acids are planar compounds with idealized C2V molecular symmetry . The boron atom is sp2-hybridized and contains an empty p-orbital . The specific structure of “3-(Ethylcarbamoyl)-5-nitrophenylboronic acid” would depend on the positions and orientations of the ethylcarbamoyl and nitro groups on the phenyl ring.


Chemical Reactions Analysis

Phenylboronic acids can participate in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The reactivity of “3-(Ethylcarbamoyl)-5-nitrophenylboronic acid” could be influenced by the presence of the ethylcarbamoyl and nitro groups.


Physical And Chemical Properties Analysis

Phenylboronic acids generally have a high boiling point and are soluble in most polar organic solvents . The specific physical and chemical properties of “3-(Ethylcarbamoyl)-5-nitrophenylboronic acid” would depend on the influence of the ethylcarbamoyl and nitro groups.

Safety And Hazards

Phenylboronic acids can cause skin and eye irritation and may be harmful if inhaled or swallowed . The specific safety and hazard information for “3-(Ethylcarbamoyl)-5-nitrophenylboronic acid” would depend on additional factors such as the reactivity of the ethylcarbamoyl and nitro groups.

properties

IUPAC Name

[3-(ethylcarbamoyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O5/c1-2-11-9(13)6-3-7(10(14)15)5-8(4-6)12(16)17/h3-5,14-15H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBAGEDRZQWROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657435
Record name [3-(Ethylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

CAS RN

871332-79-5
Record name B-[3-[(Ethylamino)carbonyl]-5-nitrophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Ethylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Ethylcarbamoyl)-5-nitrophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(Ethylcarbamoyl)-5-nitrophenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-(Ethylcarbamoyl)-5-nitrophenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-(Ethylcarbamoyl)-5-nitrophenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-(Ethylcarbamoyl)-5-nitrophenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.